molecular formula C9H9BrO2 B1273146 3-(2-Bromoethoxy)benzaldehyde CAS No. 186191-19-5

3-(2-Bromoethoxy)benzaldehyde

Cat. No.: B1273146
CAS No.: 186191-19-5
M. Wt: 229.07 g/mol
InChI Key: FYSRAGLPXRVAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethoxy)benzaldehyde: is an organic compound with the molecular formula C9H9BrO2. It is a benzaldehyde derivative where the benzene ring is substituted with a bromoethoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Scientific Research Applications

Chemistry: 3-(2-Bromoethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In biological research, this compound has been studied for its potential role in drug development. It has shown promising results in preclinical studies for the treatment of cancer and other diseases. Further research is needed to determine its safety and efficacy in clinical settings.

Industry: This compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it valuable in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)benzaldehyde is not specified in the search results. It’s likely that its reactivity is influenced by the presence of the aldehyde and bromoethoxy groups .

Safety and Hazards

3-(2-Bromoethoxy)benzaldehyde is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation . Safety measures include avoiding contact with skin, eyes, and clothing, as well as avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(2-Chloroethoxy)benzaldehyde
  • 3-(2-Fluoroethoxy)benzaldehyde
  • 3-(2-Iodoethoxy)benzaldehyde

Comparison: 3-(2-Bromoethoxy)benzaldehyde is unique due to the presence of the bromo group, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-bromoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRAGLPXRVAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370800
Record name 3-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186191-19-5
Record name 3-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (5.17 g, 42.33 mmol), K2CO3 (58.5 g) and CH3CN (100 ml) was stirred at room temperature for 15 minutes, then dibromoethane (18.3 ml) was added. The reaction mixture was stirred at room temperature for 30 minutes, then at reflux for 3-4 hours. Additional dibromoethane was added and then the reaction mixture was refluxed overnight. The reaction mixture was cooled, filtered, and the filtrate was stripped to afford an oil. The oil was dissolved in ether (300 ml), washed with 5N NaOH (2×75 ml) and the ether layer was dried over MgSO4 and stripped. The residue was purified by column chromatography on silica gel eluting with 10% ethyl acetate/hexane to afford 5.23 g of 3-(2-bromoethoxy)benzaldehyde.
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromoethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-Bromoethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(2-Bromoethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(2-Bromoethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(2-Bromoethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(2-Bromoethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.